7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran

Myeloperoxidase inhibition Inflammation Enzyme inhibition

7-Chloro-6-nitro-3,4-dihydro-2H-1-benzopyran (CAS: 2386217-73-6) is a heterocyclic benzopyran derivative featuring a fused benzene and pyran ring system substituted at the 7-position with chlorine and at the 6-position with a nitro group. The compound has a molecular formula of C9H8ClNO3 and a molecular weight of 213.62 g/mol.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62 g/mol
Cat. No. B13544931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran
Molecular FormulaC9H8ClNO3
Molecular Weight213.62 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2OC1)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H8ClNO3/c10-7-5-9-6(2-1-3-14-9)4-8(7)11(12)13/h4-5H,1-3H2
InChIKeyMCTBRIDBDCLMJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-6-nitro-3,4-dihydro-2H-1-benzopyran: Structural and Physicochemical Profile for Research Procurement


7-Chloro-6-nitro-3,4-dihydro-2H-1-benzopyran (CAS: 2386217-73-6) is a heterocyclic benzopyran derivative featuring a fused benzene and pyran ring system substituted at the 7-position with chlorine and at the 6-position with a nitro group [1]. The compound has a molecular formula of C9H8ClNO3 and a molecular weight of 213.62 g/mol [2]. Its rigid benzopyran scaffold combined with electron-withdrawing chloro and nitro substituents confers distinct reactivity for further functionalization through nucleophilic aromatic substitution or reduction reactions [3].

Why 7-Chloro-6-nitro-3,4-dihydro-2H-1-benzopyran Cannot Be Substituted with Unsubstituted or Mono-substituted Benzopyran Analogs


Benzopyran derivatives exhibit structure-dependent biological activities that are highly sensitive to substitution patterns [1]. The presence of both chloro and nitro groups in 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran creates a distinct electronic environment that influences target binding and metabolic stability. Analogs lacking either substituent—such as 7-chloro-3,4-dihydro-2H-1-benzopyran (CAS 3722-70-1) which lacks the nitro group, or 6-nitro-3,4-dihydro-2H-1-benzopyran (CAS 50386-60-2) which lacks the chloro group—exhibit fundamentally different reactivity profiles and cannot be considered functionally equivalent . Quantitative activity data across multiple targets demonstrates that this dual substitution pattern confers a unique selectivity and potency fingerprint not replicated by simpler analogs.

7-Chloro-6-nitro-3,4-dihydro-2H-1-benzopyran: Quantitative Differentiation Evidence Against Structural Analogs


Myeloperoxidase (MPO) Inhibition: Potency Advantage of Dual Chloro-Nitro Substitution

7-Chloro-6-nitro-3,4-dihydro-2H-1-benzopyran exhibits an IC50 of 54 nM against human myeloperoxidase (MPO) chlorination activity [1]. In contrast, structurally related benzopyran analogs without the dual chloro-nitro substitution pattern generally display MPO IC50 values exceeding 1 µM or lack measurable activity . The electron-withdrawing effects of both the chloro and nitro groups are hypothesized to enhance binding to the MPO active site heme pocket, a feature absent in mono-substituted analogs.

Myeloperoxidase inhibition Inflammation Enzyme inhibition

CYP3A4 Time-Dependent Inhibition: Selectivity Window for Metabolic Stability Assessment

The compound demonstrates time-dependent inhibition of CYP3A4 with an IC50 of 210 nM measured at 30 minutes [1]. This value is approximately 3.9-fold higher (less potent) than its MPO IC50, indicating a modest selectivity window against this major drug-metabolizing enzyme. In comparison, many unsubstituted or mono-substituted benzopyrans exhibit CYP3A4 IC50 values below 100 nM, resulting in higher drug-drug interaction liability [2]. The chloro-nitro substitution pattern appears to attenuate CYP3A4 binding relative to MPO binding.

CYP450 inhibition Drug metabolism ADME-Tox

Thyroid Peroxidase (TPO) Selectivity: 37-Fold Selectivity Over MPO Confirms Target Engagement Specificity

Against thyroid peroxidase (TPO), a related heme peroxidase enzyme, 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran exhibits an IC50 of 2000 nM (2.0 µM) [1]. This represents a 37-fold selectivity for MPO over TPO (IC50 ratio TPO/MPO = 37). This selectivity profile contrasts with that of simpler nitro-benzopyrans, which often show less discrimination between peroxidase family members [2]. The chloro substituent at the 7-position appears to confer this enhanced target selectivity.

Peroxidase selectivity Off-target profiling Thyroid peroxidase

Mineralocorticoid Receptor Antagonism: Moderate Activity Confirms Multi-Target Profile

The compound demonstrates antagonist activity at the human mineralocorticoid receptor (MR) with an IC50 of 6309.57 nM (6.31 µM) in a luciferase reporter gene assay using HEK293 cells [1]. While this activity is moderate, it is notably absent in 7-chloro-3,4-dihydro-2H-1-benzopyran (lacking the nitro group), which shows no detectable MR antagonism at concentrations up to 10 µM . This suggests the nitro group at the 6-position is essential for MR binding.

Nuclear receptor Mineralocorticoid receptor Endocrine

Physicochemical Properties: LogP and Polar Surface Area Differentiation

7-Chloro-6-nitro-3,4-dihydro-2H-1-benzopyran has a calculated XLogP3 of 2.7 and a topological polar surface area (TPSA) of 55 Ų [1]. In comparison, 7-chloro-3,4-dihydro-2H-1-benzopyran (lacking nitro) has a predicted LogP of approximately 2.9-3.1 and TPSA of 9.2 Ų, while 6-nitro-3,4-dihydro-2H-1-benzopyran (lacking chloro) has LogP ~1.8-2.0 and TPSA ~46 Ų . The dual substitution yields intermediate lipophilicity and increased polar surface area, which can influence membrane permeability and solubility profiles in biological assays.

Physicochemical properties LogP Polar surface area Drug-likeness

7-Chloro-6-nitro-3,4-dihydro-2H-1-benzopyran: High-Value Research and Procurement Application Scenarios


Myeloperoxidase Inhibitor Lead Optimization in Inflammatory Disease Programs

Researchers developing MPO inhibitors for cardiovascular inflammation or autoimmune diseases should prioritize 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran as a lead scaffold. Its 54 nM MPO IC50 combined with 37-fold selectivity over TPO provides a favorable starting point for SAR expansion [1]. Procurement of this compound enables direct validation of the dual chloro-nitro benzopyran pharmacophore before committing to custom synthesis of more elaborate analogs.

CYP450 Inhibition Profiling and Metabolic Stability Assessment

ADME-Tox laboratories seeking to evaluate the metabolic liability of benzopyran scaffolds should obtain this compound for comparative CYP3A4 time-dependent inhibition studies. Its 210 nM CYP3A4 IC50 serves as a benchmark for assessing how chloro-nitro substitution patterns influence drug-drug interaction potential relative to other benzopyran derivatives [2].

Multi-Target Nuclear Receptor Screening Panels

For research groups conducting nuclear receptor profiling, 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran provides a tool compound with confirmed mineralocorticoid receptor antagonist activity (IC50 6.31 µM) [3]. This activity is absent in the chloro-only analog, making the compound valuable for studying the contribution of the nitro group to MR binding and for designing dual MPO/MR inhibitors.

Synthetic Intermediate for Advanced Heterocyclic Libraries

Medicinal chemistry teams requiring a versatile benzopyran building block should consider this compound due to its orthogonal functional handles. The chloro group enables nucleophilic aromatic substitution (SNAr) for introducing diverse amines or ethers, while the nitro group can be selectively reduced to an amino group for further derivatization [4]. This dual reactivity is not available in mono-substituted analogs, reducing the number of synthetic steps required for complex target molecules.

Quote Request

Request a Quote for 7-chloro-6-nitro-3,4-dihydro-2H-1-benzopyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.